molecular formula C8H4BrF3N2 B13128789 2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile

2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile

Cat. No.: B13128789
M. Wt: 265.03 g/mol
InChI Key: IHZXFIMNQNKVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile is a chemical compound that features a bromine atom, a trifluoromethyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile typically involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of the acetonitrile group. One common method involves the use of a palladium-catalyzed α-arylation reaction. For example, 2-bromo-5-(trifluoromethyl)pyridine can be reacted with a suitable nitrile compound under palladium catalysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like methanol or ethanol. Reaction conditions typically involve moderate temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)isonicotinic acid

Uniqueness

2-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetonitrile

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-14-7(8(10,11)12)3-5(6)1-2-13/h3-4H,1H2

InChI Key

IHZXFIMNQNKVME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.